N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
描述
属性
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-14-4-8-17(9-5-14)25-13-19(24)23(15-6-7-15)12-16-11-21-18-3-1-2-10-22(16)18/h1-5,8-11,15H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXTLMUJTKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with analogs from literature:
Structural and Pharmacological Implications
Acetamide vs. Amine Linkers
- The target compound’s acetamide group (vs. IP-5’s amine) likely enhances hydrogen bonding with biological targets, improving binding affinity .
- Cyclopropyl in the acetamide side chain reduces metabolic oxidation compared to bulkier groups like adamantane .
Fluorophenylthio vs. Phenylthio/Methylphenyl
- In contrast, phenylthio () or methylphenyl () groups prioritize hydrophobicity over electronic effects .
Heterocyclic Modifications
- Thiophene in the adamantane derivative () may improve π-π stacking, whereas the target compound’s imidazo[1,2-a]pyridine core offers inherent bioactivity in CNS or antiviral applications .
准备方法
Core Synthesis of Imidazo[1,2-a]Pyridin-3-Ylmethylamine
The imidazo[1,2-a]pyridine scaffold is synthesized via annulation reactions between α-bromoketones and aminopyridines, as demonstrated by Zhang et al.. For the target compound, 2-aminopyridine reacts with α-bromoketone derivatives (e.g., bromoacetone) in toluene under reflux to form the bicyclic core. Subsequent C3-functionalization is achieved through Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce a methylamine group at the 3-position.
An alternative route from patent literature involves condensation with glyoxylamide derivatives . For example, reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) yields an intermediate that is reduced with phosphorus tribromide to form 3-aminomethyl-imidazo[1,2-a]pyridine . This method offers a 75–85% yield and avoids hazardous chlorinated solvents.
Acetamide Bridge Formation
The cyclopropylamine group is coupled to the thioether-containing intermediate via Schotten-Baumann acylation . The thioether carboxylic acid (from Step 2) is activated as an acyl chloride and reacted with cyclopropylamine in dichloromethane with triethylamine as a base. This yields 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide in 82% yield after recrystallization.
An alternative approach uses EDCl/HOBt-mediated coupling between the carboxylic acid and cyclopropylamine in tetrahydrofuran (THF), achieving similar yields but requiring longer reaction times (24 hours vs. 4 hours for acylation).
Final Assembly via Reductive Amination
The imidazo[1,2-a]pyridin-3-ylmethylamine (from Step 1) is coupled to 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide (from Step 3) using reductive amination . The acetamide is treated with paraformaldehyde in methanol, followed by sodium cyanoborohydride, to form the secondary amine linkage. This step achieves a 65% yield, with LC-MS confirming the molecular ion at m/z 455.2 [M+H]⁺.
Optimization Note : Lower temperatures (0–5°C) improve regioselectivity, minimizing over-alkylation byproducts.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Purity (>98%) is verified via:
- ¹H NMR : δ 8.21 (d, J=7.2 Hz, 1H, imidazo[1,2-a]pyridine H5), 7.62–7.58 (m, 2H, fluorophenyl), 4.45 (s, 2H, N-CH₂), 2.85–2.79 (m, 1H, cyclopropane CH).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Thioether Oxidation : The (4-fluorophenyl)thio group is prone to oxidation during acidic hydrolysis. This is mitigated by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants like BHT.
- Imidazo[1,2-a]pyridine Solubility : Poor solubility in polar solvents complicates couplings. Using DMF/THF mixtures (9:1) enhances reactivity.
常见问题
Q. What are the key synthetic routes and reaction conditions for synthesizing N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Coupling of 4-fluorothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Imidazo[1,2-a]pyridine functionalization : Introduction of the cyclopropyl and acetamide groups via nucleophilic substitution or reductive amination, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
- Optimization : Reaction conditions (e.g., 80–100°C in DMSO, 12–24 hr) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.87) .
- HPLC : Purity validation (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodology :
- Analog synthesis : Modify the cyclopropyl, fluorophenyl, or imidazo[1,2-a]pyridine groups to assess impact on bioactivity (e.g., kinase inhibition) .
- Biological assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (MTT assay) to quantify IC₅₀ values against targets like tyrosine kinases .
- Data interpretation : Correlate substituent electronegativity or steric effects with activity trends (e.g., fluorine enhances metabolic stability) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity .
- Structural analysis : Compare X-ray crystallography or molecular docking results (e.g., Glide or AutoDock) to identify binding mode variations .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to distinguish assay-specific artifacts (e.g., solvent interference in cytotoxicity) .
Q. What computational methods predict target engagement and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets like COX-2 or kinases (e.g., binding energy < -8 kcal/mol indicates high affinity) .
- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS > -4), hepatic metabolism (CYP450 inhibition), and blood-brain barrier permeability .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
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